

2-Mercapto-N-methylbenzamide: A Linchpin in Targeted Cancer Therapy

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Compound of Interest

Compound Name: 2-Mercapto-N-methylbenzamide

Cat. No.: B155884

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CAS Number: 20054-45-9

This technical guide provides an in-depth overview of **2-Mercapto-N-methylbenzamide**, a critical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and its role in the mechanism of action of Axitinib.

Introduction

2-Mercapto-N-methylbenzamide is a key building block in the manufacturing of Axitinib, a second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[1][2] While not an active pharmaceutical ingredient itself, its purity and efficient synthesis are paramount to the quality and efficacy of the final drug product. This guide will explore the technical details of **2-Mercapto-N-methylbenzamide**, including its chemical properties, synthesis protocols, and its place within the broader context of Axitinib's therapeutic action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Mercapto-N-methylbenzamide** is presented in the table below.



Property	Value	Reference
CAS Number	20054-45-9	[3][4][5][6]
Molecular Formula	C ₈ H ₉ NOS	[3][7]
Molecular Weight	167.23 g/mol	[3][7]
Appearance	White Powder	[7]
Purity	≥95%	[3][7]
SMILES	CNC(=O)c1ccccc1S	[3][7]
InChI Key	VIFOAZNEQRHREM- UHFFFAOYSA-N	[7]

Suppliers

A variety of chemical suppliers offer **2-Mercapto-N-methylbenzamide** for research and development purposes. A non-exhaustive list of suppliers is provided below.

Supplier	Website
ChemScene	INVALID-LINK
Sigma-Aldrich	INVALID-LINK
Theorem Chemical	INVALID-LINK
Simson Pharma Limited	INVALID-LINK
ChemicalBook	INVALID-LINK
BLD Pharm	INVALID-LINK
CymitQuimica	INVALID-LINK
ECHEMI	INVALID-LINK

Synthesis of 2-Mercapto-N-methylbenzamide



The most commonly cited method for the synthesis of **2-Mercapto-N-methylbenzamide** involves the reduction of its disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide).[1][2]

Experimental Protocol: Reduction of 2,2'-Disulfanediylbis(N-methylbenzamide)

Materials:

- 2,2'-Disulfanediylbis(N-methylbenzamide)
- Sodium tetrahydroborate (NaBH₄)
- Tetrahydrofuran (THF)
- Standard laboratory glassware and workup equipment

Procedure:

- Dissolve 2,2'-Disulfanediylbis(N-methylbenzamide) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add sodium tetrahydroborate (NaBH₄) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield crude 2-Mercapto-N-methylbenzamide.
- The crude product may be further purified by column chromatography or recrystallization.



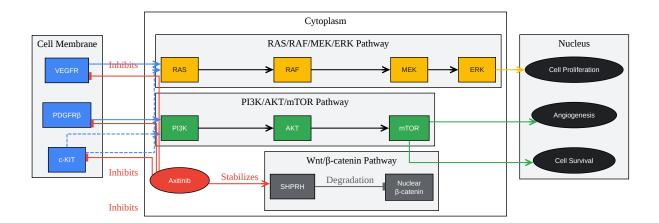
Role in Axitinib Synthesis and Mechanism of Action

2-Mercapto-N-methylbenzamide is a crucial intermediate in a convergent synthesis approach to Axitinib.[1] It is coupled with a functionalized indazole moiety to form the core thioether linkage of the Axitinib molecule.[1]

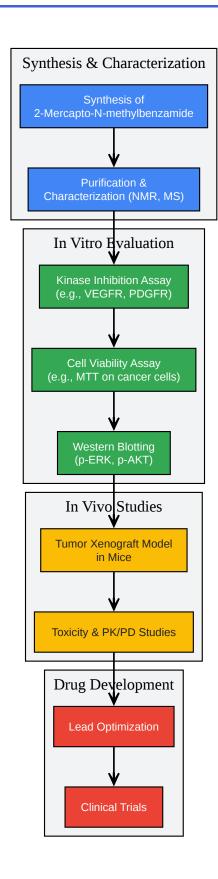
Axitinib itself is a potent inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFRβ), and c-KIT.[5][6][8] This inhibition blocks the ATP-binding site of these receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[5] The key pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cancer cell proliferation, survival, and angiogenesis.[5][9] More recent research has also indicated that Axitinib can block Wnt/β-catenin signaling.[4]

Axitinib's Impact on Cellular Signaling









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